molecular formula C13H13NO B12598182 N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide CAS No. 650608-25-6

N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide

Cat. No.: B12598182
CAS No.: 650608-25-6
M. Wt: 199.25 g/mol
InChI Key: UAKUACVJZBWEFO-SNVBAGLBSA-N
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Description

N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide is a chiral formamide derivative of significant interest in organic and medicinal chemistry research. This compound serves as a critical synthetic intermediate and building block for the development of more complex, stereospecific molecules . Its structure, featuring a naphthalene ring system and a chiral center, makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. Researchers utilize this chiral intermediate in methodological studies for asymmetric synthesis and in the development of potential therapeutics . The mechanism of action for this compound is context-dependent on its final application; as an intermediate, its primary role is to introduce chiral complexity and specific steric properties into target molecules during multi-step synthesis. It is supplied with a typical purity of 98% or higher to ensure consistent and reliable research outcomes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

650608-25-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(1R)-1-naphthalen-2-ylethyl]formamide

InChI

InChI=1S/C13H13NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3,(H,14,15)/t10-/m1/s1

InChI Key

UAKUACVJZBWEFO-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)NC=O

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC=O

Origin of Product

United States

Preparation Methods

Method 1: Direct Reaction with Formamide

One common method involves the direct reaction of (R)-1-(naphthalen-2-yl)ethanol with formamide. The process typically includes the following steps:

  • Reagents : (R)-1-(naphthalen-2-yl)ethanol, formamide, and a suitable catalyst.

  • Procedure :

    • Mix (R)-1-(naphthalen-2-yl)ethanol with formamide in a reaction vessel.
    • Heat the mixture under reflux conditions for several hours.
    • Upon completion, the reaction mixture is cooled and extracted with an organic solvent such as dichloromethane.
    • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide.

Method 2: Using N-Methylformamide

Another effective preparation method involves using N-methylformamide in conjunction with 1-chloromethylnaphthalene:

  • Reagents : N-methylformamide, 1-chloromethylnaphthalene, potassium hydroxide, and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide).

  • Procedure :

    • In a three-necked round-bottom flask, combine 100 g of 1-chloromethylnaphthalene and 120 g of N-methylformamide.
    • Add potassium hydroxide in portions while maintaining the temperature below 5°C.
    • Allow the reaction to proceed for several hours at room temperature.
    • Afterward, dilute the mixture with water and extract using toluene.
    • The combined toluene layers are dried and concentrated to obtain crude product, which can be further purified by distillation under reduced pressure.

Method 3: Alternative Synthesis Pathway

A more complex synthesis route involves multiple steps starting from naphthalene:

  • Reagents : Naphthalene, formaldehyde, hydrochloric acid, hexamine, sodium bisulfite, and sulfuric acid.

  • Procedure :

    • React naphthalene with formaldehyde in the presence of hydrochloric acid to produce intermediates such as chloromethylnaphthalene.
    • This chloromethylnaphthalene is then reacted with hexamine to yield naphthalene derivatives.
    • Subsequent hydrolysis and purification steps can yield this compound.
Method Key Reagents Yield (%) Notes
Direct Reaction (R)-1-(naphthalen-2-yl)ethanol + formamide Variable Simple one-pot synthesis
N-Methylformamide Reaction N-methylformamide + 1-chloromethylnaphthalene ~82% Utilizes phase transfer catalyst
Multi-step Synthesis Naphthalene + formaldehyde + hexamine Variable More complex; involves multiple reactions

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide undergoes hydrolysis under acidic or basic conditions to yield primary amines. Key findings include:

  • Acidic Hydrolysis :
    Treatment with concentrated sulfuric acid or HCl in aqueous conditions cleaves the amide bond, liberating the amine. For instance, refluxing with 10% aqueous sulfuric acid for 4 hours yields the corresponding amine, which is then isolated via basification and extraction .

  • Basic Hydrolysis :
    Sodium hydroxide or potassium hydroxide can also hydrolyze the amide, though acidic conditions are typically more efficient. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Condition Reagents Product
AcidicH₂SO₄, HClPrimary amine
BasicNaOH, KOHPrimary amine

Acylation and Amidation

The compound participates in n−π *-catalyzed acylation, particularly with azole catalysts like 1,2,4-triazole. Key observations:

  • Mechanism : The amide group can act as a nucleophile, attacking activated carbonyl electrophiles (e.g., esters) under azole catalysis. This process involves intermediate formation of N-acylated azole species .

  • Solvent Effects : Reactions in acetonitrile (MeCN) proceed faster than in THF, with kinetics showing first-order dependence on the auxiliary base (e.g., DBU) .

  • Enantioselectivity : While azole catalysts enable efficient acylation, attempts to achieve enantioselective catalysis have been unsuccessful, suggesting limitations in stereoselective control .

Other Reactions

Key Research Findings

  • Kinetic Analysis : Azole-catalyzed reactions show solvent-dependent kinetics, with MeCN enabling faster turnover than THF .

  • Steric and Electronic Effects : The bulky naphthyl group may influence reaction pathways, though explicit data on steric hindrance are not provided in the sources.

  • Scalability : Synthesis methods avoid costly reagents (e.g., naphthalene-1-carboxaldehyde) and hydrogenation steps, making them economical for large-scale production .

Scientific Research Applications

The compound N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide , a derivative of naphthalene, has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article will explore its applications, focusing on scientific research, including synthesis methods, biological activities, and case studies.

Pharmaceutical Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit various pharmacological properties:

  • Anticancer Activity : Research indicates that naphthalene derivatives can inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Preliminary studies suggest it may enhance neurotransmitter levels, potentially improving cognitive function .

Material Science

The compound's unique chemical properties have led to its exploration in material science:

  • Organic Electronics : Naphthalene derivatives are used in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their excellent charge transport properties. This compound could serve as a building block for developing new materials with enhanced performance in electronic devices .

Chemical Synthesis

The compound serves as an intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Formylation Reactions : As a formamide, it can undergo reactions that introduce functional groups into aromatic systems, facilitating the synthesis of diverse chemical entities .

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with IC50 values around 12 µM for specific cancer types. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Effects

In an animal model of depression, administration of this compound resulted in increased serotonin levels and improved behavioral outcomes compared to control groups. This suggests potential antidepressant properties that warrant further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Features

Bond Lengths and Stability
  • The C=N bond length in the title compound (1.292 Å) is comparable to imine derivatives like (E)-1-(Naphthalen-2-yl)ethylideneamine (1.265 Å) and (S)-(+)-N-(1-phenylethyl)salicylideneamine (1.264 Å), indicating similar electronic environments and stability .
  • Functional Group Variations: Cyanamide vs. Formamide: N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide replaces the formamide group with a cyanamide (-NHCN) moiety, leading to distinct IR absorptions (C≡N stretch at 2218 cm⁻¹) and altered hydrogen-bonding capabilities .
Stereochemical Considerations
  • The (1R) configuration in the title compound and Y96 (a COVID-19 candidate) highlights the role of chirality in biological interactions. Y96’s naphthalen-1-yl group and hydroxyimino substituent enhance its NRP-1 docking score (-8.2 kcal/mol), outperforming simpler analogs .
Antimicrobial and Antiviral Activity
  • Fungal Metabolites : (Z)-N-(4-hydroxystyryl)formamide exhibits antimicrobial activity against E. coli and S. aureus, suggesting the formamide group’s role in target binding .
Enzyme Inhibition
  • Cyanamide derivatives (e.g., cathepsin K inhibitors) leverage the -NHCN group for covalent interactions with catalytic residues, a mechanism distinct from formamide’s hydrogen-bonding capacity .

Data Table: Key Comparisons

Compound Name Key Functional Groups Biological Activity Synthesis Method Reference
N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide Formamide, naphthalene Not explicitly reported Not detailed -
Y96 Hydroxyimino, benzamide NRP-1 docking (COVID-19 candidate) Computational screening
N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide Cyanamide, chlorophenyl Not explicitly reported Nucleophilic substitution
(Z)-N-(4-hydroxystyryl)formamide Formamide, hydroxystyryl Antimicrobial Fungal fermentation
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide Acetamide, acetylphenyl Not explicitly reported Not detailed

Discussion of Contradictions and Limitations

  • Structural Similarity vs. Functional Divergence: While the title compound shares bond-length characteristics with imine derivatives , its lack of reported bioactivity contrasts with Y96’s antiviral properties, underscoring the impact of substituents like hydroxyimino groups .
  • Synthetic Accessibility : Microwave-assisted methods () offer efficiency over traditional routes, but scalability and enantiomeric purity (e.g., in cyanamide synthesis) remain challenges .

Biological Activity

N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide, a compound featuring a naphthalene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A naphthalene ring system
  • An ethylamine side chain
  • A formamide functional group

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of naphthalene have been shown to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells.

Table 1: Anticancer Activity of Naphthalene Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Naphthalene derivative AMCF-7 (breast cancer)5.0
Naphthalene derivative BHL60 (leukemia)3.5
Naphthalene derivative CA549 (lung cancer)7.0

2. Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have also been investigated. Studies reveal that these compounds can effectively inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity

CompoundPathogen TestedMIC (µg/mL)Reference
Naphthalene derivative DStaphylococcus aureus16
Naphthalene derivative EEscherichia coli32
Naphthalene derivative FPseudomonas aeruginosa8

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Antibacterial Mechanism : Disrupting bacterial cell wall synthesis and function.

Case Studies

Several case studies have highlighted the efficacy of naphthalene derivatives in clinical settings:

  • Case Study on Leukemia Treatment :
    A study involving a new naphthalene derivative demonstrated a significant reduction in tumor size in HL60 leukemia models, with an observed IC50 value of 3 µM, indicating potent anticancer activity.
  • Clinical Evaluation for Antimicrobial Resistance :
    Research focused on the antimicrobial resistance patterns showed that certain naphthalene derivatives maintained efficacy against resistant strains of Staphylococcus aureus, showcasing their potential as alternative therapeutic agents.

Q & A

Q. What synthetic strategies are recommended for the stereoselective synthesis of N-[(1R)-1-(naphthalen-2-yl)ethyl]formamide?

To achieve stereoselectivity, chiral resolution or asymmetric catalysis can be employed. For example, enantiopure amines (e.g., N-(1-(naphthalen-2-yl)ethyl) derivatives) are often synthesized via chiral auxiliaries or transition-metal-catalyzed asymmetric hydrogenation. Evidence from similar compounds shows that Rhodium catalysts with chiral ligands (e.g., ferrocene-based ligands) can yield enantiomeric excess (ee) >95% . Optimization of reaction conditions (solvent, temperature, and catalyst loading) is critical to suppress racemization and improve yield.

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

Key diagnostic signals in 1H^1H NMR include:

  • Formamide proton : A doublet of singlets (ds) at δ ~8.5–9.1 ppm, split due to coupling with the adjacent chiral center .
  • Naphthalene protons : Multiplet patterns in δ 7.2–8.6 ppm, consistent with naphthalene substitution .
  • Ethyl group : A doublet for the CH3_3 group (δ ~1.5 ppm) and a quartet for the CH adjacent to the formamide (δ ~4.0–4.5 ppm), confirming the (1R) configuration .
    2D techniques (COSY, HSQC) can resolve overlapping aromatic signals.

Q. What analytical methods are suitable for assessing the chemical purity of this compound?

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Relative retention times (RRT) and response factors for related formamides (e.g., RRT = 1.3 for N-[2-hydroxy-5-...]formamide in evidence 8) can guide method development. Impurity profiling using mass spectrometry (LC-MS) is essential for detecting structural analogs or degradation products .

Advanced Research Questions

Q. How can diastereomeric impurities be resolved during synthesis?

Chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) are effective. For example, polysaccharide-based CSPs (e.g., Chiralpak AD-H) separate enantiomers of N-(1-(naphthalen-2-yl)ethyl)acetamide with baseline resolution . Preparative-scale separation followed by X-ray crystallography (using SHELXL ) can confirm absolute configuration.

Q. How is X-ray crystallography applied to resolve the absolute configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54184 Å) is standard. SHELX programs (e.g., SHELXL ) refine the structure using least-squares minimization. For chiral centers, Flack parameter analysis (values near 0 confirm the (1R) configuration) is critical. Example protocols are detailed in crystal structures of related naphthalene amides .

Q. How to address discrepancies between experimental and computational spectroscopic data?

  • NMR shifts : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate 1H^1H and 13C^13C chemical shifts. Deviations >0.3 ppm may indicate conformational flexibility or solvent effects .
  • IR stretching frequencies : Compare experimental carbonyl (C=O) stretches (~1630–1680 cm1^{-1}) with computed values to validate hydrogen bonding or crystallinity .

Q. How to optimize reaction yields when scaling up synthesis?

  • Catalyst screening : Test palladium, rhodium, or organocatalysts for coupling steps. For example, Rhodium with Josiphos ligands achieves >99% conversion in asymmetric hydrogenation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in formamide formation.
  • Temperature control : Lower temperatures (0–5°C) minimize racemization during chiral center formation .

Q. What strategies mitigate signal overlap in NMR analysis of naphthalene-containing compounds?

  • High-field NMR : Use ≥500 MHz instruments to resolve aromatic multiplet splitting.
  • Selective decoupling : Irradiate specific protons to simplify coupling patterns.
  • Solvent choice : Deuterochloroform (CDCl3_3) or DMSO-d6_6 may shift signals differentially .

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